molecular formula C7H3BrF4O B1375694 2-Bromo-1-fluoro-3-(trifluoromethoxy)benzene CAS No. 1242249-84-8

2-Bromo-1-fluoro-3-(trifluoromethoxy)benzene

Cat. No. B1375694
CAS RN: 1242249-84-8
M. Wt: 259 g/mol
InChI Key: YPXLOIBEAHHYGO-UHFFFAOYSA-N
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Description

“2-Bromo-1-fluoro-3-(trifluoromethoxy)benzene” is a chemical compound with the molecular formula C7H3BrF4O. It has a molecular weight of 259 . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H3BrF4O/c8-4-2-1-3-5(6(4)9)13-7(10,11)12/h1-3H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“this compound” is a liquid with a density of 1.62 g/mL at 25 °C . The refractive index n20/D is 1.462 (lit.) .

Scientific Research Applications

1. Synthesis and Structural Studies

  • 2-Bromo-1-fluoro-3-(trifluoromethoxy)benzene and similar compounds are used in the synthesis of various organic molecules. For example, 1-bromo-2-(trifluoromethoxy)benzene, upon treatment with lithium diisopropylamide (LDA), generates phenyllithium intermediates useful in organic syntheses (Schlosser & Castagnetti, 2001).
  • It serves as a starting material in the synthesis of complex organic structures, such as naphthalenes and naphthols, through intricate chemical reactions involving bromination and acid-catalyzed isomerization (Schlosser & Castagnetti, 2001).

2. Application in Organometallic Synthesis

  • The compound and its derivatives are valuable in organometallic chemistry. For instance, 1-Bromo-3,5-bis(trifluoromethyl)benzene, a related compound, is used in the preparation of various organometallic intermediates for synthetic applications (Porwisiak & Schlosser, 1996).
  • These intermediates are pivotal in developing new organofluorine compounds, expanding the chemical toolbox for researchers in this field.

3. Material in Coordination Chemistry

  • Compounds like this compound are used in the coordination chemistry of fluorocarbons. For example, its derivatives have been utilized in the synthesis of fluorocryptands, which are important for understanding metal ion complexation in fluorinated systems (Plenio, Hermann, & Diodone, 1997).

4. In Spectroscopy and Structural Analysis

  • Trisubstituted benzenes, similar to this compound, are subjects of vibrational and electronic absorption spectroscopy studies. These studies are crucial for understanding the structural and conformational properties of these compounds (Aralakkanavar et al., 1991).

5. Role in Novel Synthesis Methods

  • It is used in developing new synthesis methods for various organic and inorganic compounds. For instance, 2-aryl-3-fluoro-5-silylthiophenes were prepared from a derivative of 2-bromo-3,3,3-trifluoropropene, demonstrating the versatility of these compounds in novel synthetic routes (Hirotaki & Hanamoto, 2013).

Safety and Hazards

The compound is classified as a combustible liquid with a flash point of 63 °C . It is harmful by inhalation, in contact with skin, and if swallowed . The compound is also flammable, and its vapour forms an explosive mixture with air .

Mechanism of Action

Target of Action

It’s known that bromo-fluoro-trifluoromethoxy benzene compounds are often used in the synthesis of various pharmaceuticals . The specific targets would depend on the final compound that is synthesized using 2-Bromo-1-fluoro-3-(trifluoromethoxy)benzene as a building block.

Mode of Action

The mode of action of this compound is primarily through its reactivity in chemical reactions. For instance, it undergoes Diels-Alder reaction with lithium diisopropylamide (LDA) in THF and furan, yielding the corresponding 1,4-dihydro-1,4-epoxy-5- or 6-(trifluoromethoxy)naphthalenes . The specific interactions with its targets would depend on the final compound that is synthesized.

Pharmacokinetics

The compound’s physical properties such as its density (1724±006 g/cm3) and boiling point (1685±350 ℃ at 760 mmHg) suggest that it may have specific pharmacokinetic properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is a liquid at room temperature and has a moderate fire hazard when exposed to heat or flame . Therefore, the storage and handling conditions can significantly impact its stability and reactivity.

Biochemical Analysis

Biochemical Properties

2-Bromo-1-fluoro-3-(trifluoromethoxy)benzene plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds. The nature of these interactions is primarily based on the compound’s ability to form stable complexes with the enzymes, leading to inhibition or modulation of their activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been extensively studied. The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of key signaling pathways such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation, differentiation, and survival. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to conformational changes that reduce the enzyme’s catalytic efficiency. Additionally, this compound can activate or inhibit signaling pathways by interacting with receptors on the cell surface or intracellular targets. These interactions can result in changes in gene expression, protein phosphorylation, and other post-translational modifications .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation over time, especially when exposed to light and heat. Long-term exposure to this compound has been shown to affect cellular function by inducing oxidative stress, DNA damage, and apoptosis in certain cell types. These effects are time-dependent and can vary based on the concentration and duration of exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or no adverse effects, while higher doses can lead to toxicity and adverse effects. Studies have shown that high doses of this compound can cause liver and kidney damage, as well as alterations in blood biochemistry. The threshold effects observed in these studies indicate that there is a dose-dependent relationship between the compound and its toxic effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes play a crucial role in the oxidative metabolism of the compound, leading to the formation of metabolites that can be further conjugated and excreted from the body. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the organism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, it can bind to specific proteins that facilitate its transport to different cellular compartments. The distribution of this compound can affect its localization and accumulation, influencing its biological activity and potential toxicity .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be localized to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. This localization is often mediated by targeting signals or post-translational modifications that direct the compound to its site of action. The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological effects .

properties

IUPAC Name

2-bromo-1-fluoro-3-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF4O/c8-6-4(9)2-1-3-5(6)13-7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPXLOIBEAHHYGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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